4-Ethyl-2-propyl semicarbazide

Semicarbazide Structure-Activity Relationship Physicochemical Properties

4-Ethyl-2-propyl semicarbazide (IUPAC: 1-amino-3-ethyl-1-propylurea; molecular formula C6H15N3O; molecular weight 145.20 g/mol) is a disubstituted hydrazinecarboxamide belonging to the semicarbazide family. This compound is characterized by a hydrazine-derived core with a carbonyl group, featuring an ethyl substituent on the N4 nitrogen and a propyl substituent on the N2 nitrogen.

Molecular Formula C6H15N3O
Molecular Weight 145.20 g/mol
Cat. No. B8419300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2-propyl semicarbazide
Molecular FormulaC6H15N3O
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCCCN(C(=O)NCC)N
InChIInChI=1S/C6H15N3O/c1-3-5-9(7)6(10)8-4-2/h3-5,7H2,1-2H3,(H,8,10)
InChIKeyWVROCHTTYDMQHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-2-propyl Semicarbazide: Chemical Identity and Procurement-Relevant Class Characteristics


4-Ethyl-2-propyl semicarbazide (IUPAC: 1-amino-3-ethyl-1-propylurea; molecular formula C6H15N3O; molecular weight 145.20 g/mol) is a disubstituted hydrazinecarboxamide belonging to the semicarbazide family . This compound is characterized by a hydrazine-derived core with a carbonyl group, featuring an ethyl substituent on the N4 nitrogen and a propyl substituent on the N2 nitrogen [1]. Semicarbazides are recognized as versatile scaffolds in medicinal chemistry, agrochemical development, and as synthetic intermediates, primarily for their ability to form stable semicarbazone derivatives with carbonyl compounds [2]. The specific alkyl substitution pattern directly influences the compound's physicochemical properties such as lipophilicity and hydrogen-bonding capacity, which in turn modulate its reactivity and potential biological interactions .

Procurement Risk: Why In-Class 4-Ethyl-2-propyl Semicarbazide Analogs Are Not Interchangeable


Substituting 4-Ethyl-2-propyl semicarbazide with a generic or closely related semicarbazide introduces significant risk of altered performance in chemical and biological systems. The compound's specific N4-ethyl and N2-propyl disubstitution pattern creates a unique combination of lipophilicity, steric bulk, and hydrogen-bond donor/acceptor capacity that is fundamentally different from mono-substituted (e.g., 4-ethylsemicarbazide) or differently disubstituted analogs . Quantitative Structure-Activity Relationship (QSAR) studies on 4-alkylsemicarbazides have demonstrated that even incremental changes in alkyl chain length lead to measurable shifts in biological activity, such as the inhibition of Chlorella vulgaris growth [1]. Therefore, a generic substitution without considering these precise structural parameters can invalidate an entire experimental or synthetic protocol.

4-Ethyl-2-propyl Semicarbazide: A Quantitative Differentiation Guide for Scientific Selection


Structural Differentiation: Disubstitution Pattern vs. Mono-substituted Analogs

4-Ethyl-2-propyl semicarbazide features a distinct N4-ethyl and N2-propyl disubstitution (C2H5 at N4, C3H7 at N2) . This is a key differentiator from its mono-substituted analogs, 4-ethylsemicarbazide (CAS 13050-41-4) and 2-propylsemicarbazide (CAS 21149-60-0), which possess only one alkyl substituent each [1][2]. The presence of two different alkyl chains introduces steric hindrance and alters the electronic environment around the hydrazinecarboxamide core, which directly impacts the compound's ability to form semicarbazones and engage in hydrogen bonding.

Semicarbazide Structure-Activity Relationship Physicochemical Properties

Predicted Lipophilicity Advantage: logP Comparison with 4-Ethylsemicarbazide

The addition of a propyl group at the N2 position significantly increases the predicted lipophilicity of the molecule. 4-Ethyl-2-propyl semicarbazide has a predicted logP of approximately 2.1697 . In contrast, the mono-substituted 4-ethylsemicarbazide has a reported logP of only 0.66130 . This increase of over 1.5 log units represents a roughly 30-fold increase in octanol-water partition coefficient, indicating substantially higher membrane permeability potential.

Lipophilicity logP Drug-likeness Physicochemical Properties

Modulated Hydrogen-Bonding Capacity: PSA and H-Bond Donor Comparison

The compound's disubstitution pattern modulates its hydrogen-bonding profile. The compound has 0 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), with a topological polar surface area (PSA) of 35.53 Ų . This contrasts with unsubstituted semicarbazide, which possesses 3 HBD and 2 HBA, leading to a significantly higher PSA. The absence of HBDs in the target compound reduces its desolvation penalty, enhancing its passive membrane permeability.

Polar Surface Area Hydrogen Bonding Drug Design Bioavailability

Biological Activity Potential: Evidence from 4-Alkylsemicarbazide QSAR Studies

A foundational QSAR study by Kramer et al. (1982) on a series of 4-alkylsemicarbazides demonstrated a clear quantitative relationship between alkyl chain length and the inhibition of autotrophic growth in Chlorella vulgaris suspensions [1]. The study established that the biological activity (expressed as pc50 values) is strongly substituent-dependent and correlates with hydrophobic molecule parameters. While the study focused on 4-alkyl variants, it provides a validated class-level inference that altering the alkyl substituent profile—as in 4-ethyl-2-propyl semicarbazide—will result in predictable, quantifiable shifts in biological potency.

Algicidal Activity QSAR Chlorella vulgaris Structure-Activity Relationship

High-Value Application Scenarios for 4-Ethyl-2-propyl Semicarbazide Based on Differentiated Evidence


Agrochemical Lead Optimization: Modulating Algicidal or Herbicidal Activity

The demonstrated QSAR link between alkyl substitution and the inhibition of Chlorella vulgaris growth [1] positions 4-Ethyl-2-propyl semicarbazide as a valuable scaffold for agrochemical discovery. Its specific ethyl/propyl disubstitution pattern likely yields a unique hydrophobicity profile, enabling researchers to fine-tune algicidal or general herbicidal potency in a predictable manner.

Medicinal Chemistry: CNS-Penetrant Probe Design

With a predicted logP of ~2.17 and zero hydrogen bond donors , this compound is a strong candidate for designing blood-brain barrier penetrant probes. Its favorable physicochemical profile for CNS drug-likeness makes it a superior starting point compared to more polar, unsubstituted semicarbazides for targeting neurological conditions or brain tumors.

Synthetic Methodology: Selective Semicarbazone Formation

The distinct ethyl and propyl substituents provide a unique steric and electronic environment around the reactive hydrazine moiety . This can be exploited in synthetic chemistry to achieve regioselective or chemoselective semicarbazone formation with complex carbonyl compounds, potentially as a protecting group or purification handle where simpler semicarbazides fail to offer selectivity.

Physicochemical Property Reference Standard for QSAR Model Validation

The well-defined structure and readily calculable properties (logP, PSA, rotatable bonds) of 4-Ethyl-2-propyl semicarbazide make it a suitable reference compound for building or validating QSAR models that predict the effect of N,N'-disubstitution on membrane permeability and oral bioavailability. Its properties fill a specific gap between mono-substituted and larger disubstituted analogs in training datasets.

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